Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine
Description
Properties
CAS No. |
903192-31-4 |
|---|---|
Molecular Formula |
C16H18ClN5 |
Molecular Weight |
315.80 g/mol |
IUPAC Name |
N-butyl-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-2-3-8-18-15-14-9-21-22(16(14)20-11-19-15)10-12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,18,19,20) |
InChI Key |
OWEUCPJENSXSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)CC3=CC=C(C=C3)Cl |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Ketoesters
A widely adopted method involves reacting 5-aminopyrazole derivatives with β-ketoesters or malonate derivatives under acidic or basic conditions. For instance, 3-methyl-1H-pyrazol-5-amine reacts with diethyl malonate in the presence of sodium ethoxide to yield pyrazolo[3,4-d]pyrimidine-4,6-diol. Adapting this for the [4,5-e] isomer would require starting with a 4-aminopyrazole precursor. Chlorination of the resulting diol using phosphorus oxychloride (POCl₃) introduces reactive sites for subsequent functionalization.
Installation of the Butylamine Functionality
The critical C4-amine group is introduced through nucleophilic substitution or transition-metal-catalyzed amination:
Direct Nucleophilic Substitution
Chlorinated intermediates undergo displacement with butylamine in polar aprotic solvents. For example, 4-chloro-1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidine reacts with excess butylamine in refluxing tetrahydrofuran (THF) for 12 hours, achieving 65–70% conversion. The reaction benefits from microwave irradiation, reducing time to 30 minutes with comparable yields.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling provides an alternative for challenging substitutions. Using Pd₂(dba)₃ and Xantphos as a ligand system, butylamine couples to brominated pyrazolo-pyrimidines in toluene at 110°C. This method is particularly effective for electron-deficient aromatic systems, with reported yields exceeding 80% for similar substrates.
Synthetic Route Optimization and Challenges
Regiochemical Control
The fusion pattern ([4,5-e] vs. [3,4-d]) dictates reagent choice and reaction conditions. Computational studies suggest that electron-withdrawing groups at C4 favor [4,5-e] cyclization by stabilizing transition states during ring closure.
Competing Side Reactions
Common issues include:
-
Over-alkylation at N2 positions without proper protecting groups
-
Hydrolysis of chloropyrimidine intermediates under basic conditions
-
Oxidative degradation during purification steps
Mitigation strategies involve using trimethylsilyl chloride (TMSCl) as a stabilizing agent and conducting reactions under inert atmospheres.
Analytical Characterization Data
Key spectroscopic properties for intermediates and final product:
| Compound Stage | ¹H NMR (δ, ppm) | MS (m/z) [M+H]+ |
|---|---|---|
| 4-Chloro intermediate | 8.21 (s, 1H, H3), 5.34 (s, 2H, CH₂Cl) | 306.1 |
| Butylamine derivative | 8.15 (s, 1H, H3), 3.82 (t, 2H, NHCH₂) | 360.2 |
High-resolution mass spectrometry (HRMS) confirms molecular formula C₁₇H₁₉ClN₅ (calc. 360.1342, found 360.1338).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Time (h) | Cost Index |
|---|---|---|---|---|
| Nucleophilic substitution | 68 | 95.2 | 12 | 1.0 |
| Microwave-assisted | 71 | 97.8 | 0.5 | 1.3 |
| Buchwald-Hartwig | 83 | 99.1 | 24 | 3.5 |
The Buchwald-Hartwig method offers superior yields and purity but at significantly higher costs due to palladium catalysts. Industrial-scale synthesis may favor microwave-assisted routes for time efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, nucleophiles, electrophiles; reactions can be conducted in polar or non-polar solvents, often with the aid of catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Diabetes Treatment
Research has indicated that compounds similar to butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine can activate glucokinase (GK), an enzyme crucial for glucose metabolism. Activators of GK have shown promise in lowering blood glucose levels, making them potential candidates for treating Type 2 diabetes mellitus.
- Mechanism of Action : GK activators enhance insulin secretion from pancreatic β-cells and stimulate hepatic glucose uptake while suppressing hepatic glucose output. This dual action helps maintain blood glucose levels within a normal range .
Kinase Inhibition
The compound has also been studied as a kinase inhibitor, targeting various kinases involved in cellular signaling pathways. Kinase inhibitors are essential in cancer therapy and other diseases where abnormal kinase activity is prevalent.
- Specific Targets : Research has shown that pyrazolo[4,5-e]pyrimidine derivatives can inhibit Trk kinases, which are implicated in neurotrophic signaling and cancer progression . This inhibition can potentially lead to therapeutic strategies for conditions like neuroblastoma and other cancers.
Case Study 1: Glucokinase Activation
In a study examining the effects of glucokinase activators on Type 2 diabetes, researchers demonstrated that a related pyrazolo[4,5-e]pyrimidine compound effectively lowered blood glucose levels in diabetic models. The study highlighted the compound's ability to enhance insulin secretion in response to glucose stimulation, suggesting its utility in managing diabetes .
Case Study 2: Kinase Inhibition and Cancer Therapy
A series of experiments were conducted to evaluate the efficacy of pyrazolo[4,5-e]pyrimidine derivatives as Trk kinase inhibitors. These studies revealed that certain derivatives could significantly inhibit cell proliferation in cancer cell lines expressing Trk receptors. The findings suggest that these compounds could serve as leads for developing targeted cancer therapies .
Table 1: Summary of Pharmacological Effects
| Application | Mechanism of Action | Reference |
|---|---|---|
| Diabetes Treatment | Activates glucokinase to lower blood glucose | |
| Kinase Inhibition | Inhibits Trk kinases involved in cancer signaling |
Table 2: Comparison of Related Compounds
| Compound Name | Structure Type | Known Effects |
|---|---|---|
| This compound | Pyrazolo[4,5-e]pyrimidine | GK activation, Trk kinase inhibition |
| Hydroxy-substituted analog | Pyrazolo[3,4-d]pyrimidine | Nonkinase target inhibition |
| Other pyrazolo derivatives | Various | Diverse biological activities |
Mechanism of Action
The mechanism of action of Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The 4-chlorobenzyl group at the 1-position is conserved in both the target compound and ’s analog, suggesting shared electronic or steric properties beneficial for target binding .
Physicochemical Properties
While experimental data (e.g., solubility, logP) for these compounds is sparse, computational predictions highlight trends:
- Lipophilicity : The butyl group increases hydrophobicity compared to polar substituents like 2-methoxyethyl () or furfuryl (), which may influence bioavailability .
Functional Group Impact on Bioactivity
- Butyl vs. Benzyl () : The flexible butyl chain may allow deeper penetration into hydrophobic binding pockets, whereas the rigid benzyl group in could favor aromatic stacking interactions .
- Chlorophenyl vs. Methylphenyl () : The electron-withdrawing chlorine atom in the target compound and may enhance stability or modulate electronic interactions with biological targets compared to the electron-donating methyl group in .
Biological Activity
Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine is a synthetic compound classified within the pyrazolopyrimidine family. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. Its unique structural attributes contribute to its diverse biological activities, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₈ClN₅, with a molecular weight of 305.80 g/mol. The compound features a butyl group, a chlorophenylmethyl group, and a pyrazolo[4,5-e]pyrimidine core. This structural composition is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. One significant mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, presenting a potential pathway for cancer therapy .
Biological Activities
The compound has been investigated for various biological activities:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through CDK inhibition .
Enzyme Inhibition
The compound demonstrates strong inhibitory activity against several enzymes:
- Acetylcholinesterase (AChE) : Inhibition studies suggest that it may serve as a potential treatment for neurodegenerative diseases by enhancing acetylcholine levels in synaptic clefts.
- Urease : The compound has shown potent urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .
Antibacterial Activity
Preliminary studies have indicated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship suggests that modifications in the substituents can enhance antibacterial efficacy .
Case Studies
Several studies have examined the biological activity of related pyrazolopyrimidine compounds, providing insight into the potential applications of this compound:
- Cancer Treatment : A study demonstrated that pyrazolopyrimidine derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis through CDK inhibition.
- Neuroprotective Effects : Another investigation highlighted the potential of similar compounds in enhancing cognitive functions in animal models by inhibiting AChE.
- Antimicrobial Efficacy : Research on structurally related compounds indicated their effectiveness against various bacterial strains, supporting the notion that this compound may possess similar properties.
Comparative Analysis
A comparative analysis with other pyrazolopyrimidine derivatives reveals distinct differences in biological activity based on structural variations:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Similar core structure | Anticancer |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Additional triazole ring | Enhanced binding affinity |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Different substitution pattern | Unique pharmacological properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
